2'-(Benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
Description
2'-(Benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative featuring a benzyloxy group at the 2'-position, a nitro group at the 3'-position, and a carboxylic acid at the 3-position of the biphenyl scaffold. This compound is primarily utilized as a pharmaceutical intermediate, particularly in anti-inflammatory agent synthesis (e.g., Eltrombopag Diolamine) . Its molecular formula is C₂₀H₁₅NO₅, with a molecular weight of 349.34 g/mol (calculated), and it is commercially available at a price of $86.00/250 mg (purity ≥98%) .
Properties
IUPAC Name |
3-(3-nitro-2-phenylmethoxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5/c22-20(23)16-9-4-8-15(12-16)17-10-5-11-18(21(24)25)19(17)26-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNFQSVURRYQBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2[N+](=O)[O-])C3=CC(=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Scheme
The synthesis begins with 2-benzyloxy-1-bromo-3-nitrobenzene , prepared via benzyl protection of 2-nitro-6-bromophenol. This intermediate reacts with 3-carboxyphenylboronic acid under Suzuki conditions to form the biphenyl structure. A representative reaction pathway is outlined below:
Catalytic Systems and Solvent Optimization
Palladium catalysts, particularly tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are preferred for their efficiency in coupling electron-deficient aryl bromides. The reaction employs a 1,4-dioxane/water (4:1) solvent system at 60–80°C for 12–16 hours, achieving yields of 36.5–97.9% after purification. Bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are critical for neutralizing boronic acid byproducts.
Table 1: Key Reaction Parameters for Suzuki Coupling
Protection and Deprotection Strategies
Benzyl Group Protection
The phenolic hydroxyl group in 2-nitro-6-bromophenol is protected with a benzyl group using benzyl bromide in acetonitrile under reflux. This step achieves a 97.9% yield with potassium carbonate as the base:
Purification and Characterization
Crystallization Techniques
Crude product purification involves recrystallization from isopropanol/water , which improves purity to >98%. This step addresses challenges like residual palladium and unreacted boronic acids.
Analytical Validation
-
1H-NMR : Aromatic protons appear as doublets (δ 7.81–7.86 ppm), while benzyloxy methylene protons resonate as a singlet (δ 5.23 ppm).
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13C-NMR : The carboxylic carbon is observed at δ 170–181 ppm, with biphenyl carbons at δ 126–140 ppm.
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IR Spectroscopy : Stretching frequencies for C=O (1700 cm⁻¹) and O–H (2932 cm⁻¹) confirm functional groups.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
2’-(Benzyloxy)-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Amino derivative: Formed by the reduction of the nitro group.
Alcohol derivative: Formed by the reduction of the carboxylic acid group.
Substituted derivatives: Formed by nucleophilic substitution of the benzyloxy group.
Scientific Research Applications
Biological Applications
Research indicates that compounds related to 2'-(benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid exhibit various biological activities. These include:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, related compounds have been evaluated for their efficacy against leukemia and central nervous system cancer cell lines, demonstrating significant inhibition rates .
- Drug Development : The unique structural features of 2'-(benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid make it a candidate for further development as a lead compound in drug discovery. Its interactions with biological targets suggest potential therapeutic applications .
Material Science Applications
The compound's properties may also lend themselves to applications in material science:
- Polymer Chemistry : The incorporation of such compounds into polymer matrices can enhance the mechanical properties and thermal stability of materials.
- Organic Electronics : Due to its electronic properties, it may be explored for use in organic light-emitting diodes (OLEDs) or organic photovoltaic devices.
Future Research Directions
Future studies should focus on:
- Detailed mechanistic studies to elucidate its interactions with biological targets.
- Exploration of its applications in advanced materials.
- Long-term toxicity studies to assess its safety profile for potential therapeutic use.
Mechanism of Action
The mechanism of action of 2’-(Benzyloxy)-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Reactivity and Solubility
- Benzyloxy vs. Methoxy : The benzyloxy group (C₆H₅CH₂O-) imparts greater lipophilicity compared to methoxy (-OCH₃), reducing aqueous solubility but enhancing membrane permeability .
- Hydroxy vs. Benzyloxy: The phenolic -OH group (as in 2'-hydroxy analog) increases acidity (pKa ~10) and participation in hydrogen bonding, which may influence binding to biological targets .
- Nitro Group: The electron-withdrawing nitro (-NO₂) group at the 3'-position stabilizes the biphenyl system and may direct further functionalization reactions .
Biological Activity
2'-(Benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 1636137-55-7) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), synthesis pathways, and relevant case studies.
- Molecular Formula : CHN O
- Molecular Weight : 349.34 g/mol
- Appearance : Solid or liquid, depending on purity and form.
Biological Activity Overview
The biological activity of 2'-(benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid has been investigated in various studies, focusing on its potential as an anti-cancer agent and its role in inhibiting specific enzymes.
1. Anti-Cancer Activity
Recent studies have suggested that compounds similar to 2'-(benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid exhibit significant anti-cancer properties. For instance, derivatives with nitro groups have shown enhanced cytotoxicity against various cancer cell lines.
Table 1: Comparison of Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 2'-(Benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid | A549 (Lung) | 12.5 |
| Similar Nitro Compounds | MCF-7 (Breast) | 8.0 |
| Control (Doxorubicin) | A549 (Lung) | 0.5 |
2. Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on specific enzymes such as dipeptidyl peptidase IV (DPP-IV). Inhibitors of DPP-IV are of great interest for their role in managing type 2 diabetes.
Case Study: DPP-IV Inhibition
A study demonstrated that the compound exhibited moderate inhibition of DPP-IV with an IC value of approximately 15 µM. This suggests a potential role in glucose metabolism regulation.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of the benzyloxy and nitro groups significantly enhances the biological activity of the compound. Modifications at the carboxylic acid position can lead to variations in potency and selectivity.
Table 2: Structure-Activity Relationship Analysis
| Substituent | Biological Activity | Remarks |
|---|---|---|
| Nitro Group | Increased potency | Enhances electron-withdrawing effect |
| Benzyloxy Group | Moderate activity | Improves solubility and stability |
| Carboxylic Acid | Essential for activity | Required for interaction with target enzymes |
Synthesis Pathways
The synthesis of 2'-(benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid typically involves multi-step reactions starting from simpler aromatic compounds. The general pathway includes:
- Nitration : Introduction of the nitro group.
- Benzylation : Addition of the benzyloxy group.
- Carboxylation : Formation of the carboxylic acid group through hydrolysis or direct carboxylation methods.
Q & A
Q. What are the standard synthetic protocols for 2'-(Benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid, and how do reaction conditions influence yield?
The compound can be synthesized via rhodium-catalyzed decarboxylative coupling of substituted benzoic acids with biphenyl derivatives. Key factors include catalyst loading (e.g., Rh complexes), temperature (optimized at 80–120°C), and solvent choice (e.g., DMF or THF). Substituents on the benzoic acid precursor significantly affect regioselectivity and yield. For example, electron-withdrawing groups like nitro enhance coupling efficiency, while bulky substituents may lead to regioisomer mixtures (e.g., 86:14 ratio observed for 4-methoxybenzoic acid derivatives) .
Q. How can spectroscopic techniques (NMR, HPLC, MS) confirm the structure and purity of this compound?
- NMR : The benzyloxy group appears as a singlet at δ 5.0–5.5 ppm (CH₂), while nitro groups deshield aromatic protons (δ 7.5–8.5 ppm). Biphenyl coupling patterns resolve as doublets or triplets in the aromatic region .
- HPLC : Retention times (e.g., tR = 10–14 min) and peak symmetry verify purity (>95% by area normalization). Mobile phases often use acetonitrile/water with 0.1% TFA .
- HRMS : Exact mass calculations (e.g., m/z 350.08 for C₂₀H₁₅NO₅) confirm molecular ion peaks .
Q. What are the primary challenges in handling this compound under laboratory conditions?
The compound is sensitive to light and moisture. Storage at 2–8°C in amber vials under inert gas (N₂/Ar) is recommended. Hydrolysis of the benzyloxy group may occur under acidic or strongly basic conditions, necessitating pH-neutral workup protocols .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence regioisomer formation during synthesis?
Electron-donating groups (e.g., methoxy) on the benzoic acid precursor increase steric hindrance, favoring para-substitution (e.g., 3’ea vs. 3ea isomers). Conversely, electron-withdrawing groups (e.g., nitro) direct coupling to meta positions. Computational DFT studies can predict regioselectivity by analyzing transition-state energies and charge distribution .
Q. What strategies resolve contradictions in biological activity data for structurally analogous biphenylcarboxylic acids?
Discrepancies in activity (e.g., SAR studies targeting Bcl-x(L) vs. Mcl-1 proteins) arise from subtle differences in substituent positioning. For example:
Q. Can computational modeling predict the compound’s reactivity in catalytic cross-coupling reactions?
Yes. Molecular docking with Rh(I) catalysts identifies favorable coordination sites (e.g., carboxylate oxygen binds to Rh center). MD simulations reveal that benzyloxy groups stabilize π-π stacking with catalyst ligands, accelerating decarboxylation .
Methodological Guidelines
- Synthetic Optimization : Use Table 1 (Entry 3) from as a baseline for catalyst/substrate ratios. Monitor reaction progress via TLC (Rf ~0.4 in hexane/EtOAc 3:1).
- Regioisomer Separation : Employ preparative HPLC with a C18 column (MeOH/H₂O gradient) or fractional crystallization from ethanol/water .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation pathways (e.g., nitro reduction or ester hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
